Cas no 1016552-72-9 (3-Aminothiophene-2-carboxylic acid hydrochloride)

3-Aminothiophene-2-carboxylic acid hydrochloride is a heterocyclic organic compound featuring both an amino and a carboxylic acid functional group on a thiophene backbone, in its hydrochloride salt form. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active molecules with thiophene-based scaffolds. Its hydrochloride form enhances solubility and stability, facilitating handling and reactivity in various chemical transformations. The presence of reactive sites allows for further functionalization, making it valuable for constructing complex heterocyclic systems. Suitable for use in research and industrial applications, it adheres to high purity standards to ensure consistent performance in synthetic workflows.
3-Aminothiophene-2-carboxylic acid hydrochloride structure
1016552-72-9 structure
Product Name:3-Aminothiophene-2-carboxylic acid hydrochloride
CAS No:1016552-72-9
MF:C5H6ClNO2S
MW:179.624639034271
CID:1031649
PubChem ID:44890829
Update Time:2025-10-22

3-Aminothiophene-2-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Aminothiophene-2-carboxylic acid hydrochloride
    • 3-Amino-thiophene-2-carboxylic acid hydrochloride
    • 3-aminothiophene-2-carboxylic acid hcl
    • 3-amino-1H-pyridine-4-thione:hydrochloride
    • 4-Pyridinethiol, 3-aMino-, hydrochloride (1:1)
    • 2-Thiophenecarboxylic acid, 3-amino-, hydrochloride (1:1)
    • 3-aminothiophene-2-carboxylic acid;hydrochloride
    • DTXSID50661347
    • 3-Aminothiophene-2-carboxylic acid--hydrogen chloride (1/1)
    • CS-0339923
    • A13470
    • 3-Aminothiophene-2-carboxylicacidhydrochloride
    • SCHEMBL2269210
    • 1016552-72-9
    • MDL: MFCD08061193
    • Inchi: 1S/C5H5NO2S.ClH/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);1H
    • InChI Key: PXVZAKMJAWZMGF-UHFFFAOYSA-N
    • SMILES: Cl.S1C=CC(=C1C(=O)O)N

Computed Properties

  • Exact Mass: 178.98100
  • Monoisotopic Mass: 178.9807773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.6Ų

Experimental Properties

  • PSA: 91.56000
  • LogP: 2.41170

3-Aminothiophene-2-carboxylic acid hydrochloride Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Aminothiophene-2-carboxylic acid hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1016552-72-9)3-Aminothiophene-2-carboxylic acid hydrochloride
Order Number:A13470
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):608.0
Email:sales@amadischem.com

Additional information on 3-Aminothiophene-2-carboxylic acid hydrochloride

3-Aminothiophene-2-carboxylic acid hydrochloride (CAS No. 1016552-72-9): A Comprehensive Overview

3-Aminothiophene-2-carboxylic acid hydrochloride (CAS No. 1016552-72-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 3-Aminothiophene-2-carboxylic acid hydrochloride.

Chemical Structure and Properties

3-Aminothiophene-2-carboxylic acid hydrochloride is a derivative of thienyl carboxylic acid, featuring an amino group and a carboxylic acid moiety attached to a thiophene ring. The molecular formula of this compound is C6H7NOS·HCl, and its molecular weight is approximately 188.64 g/mol. The presence of the thiophene ring imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for the design of bioactive compounds.

The compound is typically obtained as a white crystalline solid and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents. The hydrochloride salt form of 3-Aminothiophene-2-carboxylic acid improves its stability and handling properties, making it suitable for various experimental conditions.

Synthesis Methods

The synthesis of 3-Aminothiophene-2-carboxylic acid hydrochloride has been extensively studied, and several efficient routes have been reported in the literature. One common approach involves the reaction of 3-bromothiophene-2-carboxylic acid with ammonia or an amine derivative in the presence of a suitable catalyst. Another method involves the condensation of 3-thiophenecarbaldehyde with urea or thiourea, followed by acidic hydrolysis to form the desired product.

A recent study published in the Journal of Organic Chemistry described a novel microwave-assisted synthesis method that significantly reduces reaction time and improves yield. This method involves the reaction of 3-bromothiophene-2-carboxylic acid with ammonia in a microwave reactor, providing high purity 3-Aminothiophene-2-carboxylic acid hydrochloride in excellent yield within a short period.

Biological Activities and Applications

3-Aminothiophene-2-carboxylic acid hydrochloride has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-Aminothiophene-2-carboxylic acid hydrochloride could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 3-Aminothiophene-2-carboxylic acid hydrochloride has demonstrated potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli at low concentrations.

The anticancer potential of 3-Aminothiophene-2-carboxylic acid hydrochloride has also been explored. Research conducted at a leading cancer research institute found that this compound induced apoptosis in human colon cancer cells by modulating key signaling pathways involved in cell proliferation and survival. These findings highlight the therapeutic potential of 3-Aminothiophene-2-carboxylic acid hydrochloride in cancer treatment.

Recent Research Advancements

The growing interest in thienyl carboxylic acids as scaffolds for drug discovery has led to numerous studies aimed at optimizing the biological activities of compounds like 3-Aminothiophene-2-carboxylic acid hydrochloride. Recent advancements include the development of structure-activity relationship (SAR) studies to identify key structural features responsible for specific biological activities.

A notable study published in Bioorganic & Medicinal Chemistry Letters investigated a series of substituted thienyl carboxylic acids to enhance their anti-inflammatory properties. The researchers found that introducing electron-withdrawing groups at specific positions on the thiophene ring significantly improved the potency of these compounds against inflammatory mediators.

In another study, scientists at a pharmaceutical company explored the use of prodrug strategies to improve the pharmacokinetic properties of 3-Aminothiophene-2-carboxylic acid hydrochloride. By designing prodrugs that are metabolized to release the active compound in vivo, they achieved improved oral bioavailability and reduced toxicity compared to the parent molecule.

FUTURE PERSPECTIVES AND CONCLUSIONS

The versatile nature and promising biological activities of 3-Aminothiophene-2-carboxylic acid hydrochloride make it an exciting compound for further research and development. Ongoing studies are focused on optimizing its pharmacological profile through rational drug design approaches and exploring its potential applications in various therapeutic areas.

In conclusion, 3-Aminothiophene-2-carboxylic acid hydrochloride (CAS No. 1016552-72-9) represents a valuable chemical entity with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, positions it as a promising lead compound for the development of novel therapeutic agents targeting inflammation, microbial infections, and cancer.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1016552-72-9)3-Aminothiophene-2-carboxylic acid hydrochloride
A13470
Purity:99%
Quantity:5g
Price ($):608.0
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